1-cyclopropylhex-5-en-1-ol

Description

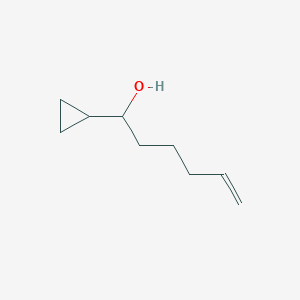

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylhex-5-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-9(10)8-6-7-8/h2,8-10H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNAVSCPGGLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropylhex 5 En 1 Ol and Its Analogs

Strategies for the Construction of the Cyclopropyl-Alkenyl Alcohol Backbone

The assembly of the core 1-cyclopropylhex-5-en-1-ol structure hinges on the efficient formation of the cyclopropane (B1198618) ring and the precise installation of the hydroxyl group and the terminal double bond. Key strategies involve either the early introduction of the cyclopropyl (B3062369) group onto a precursor that is subsequently elaborated, or the late-stage cyclopropanation of a pre-formed alkenyl alcohol.

Cyclopropanation Reactions for Precursor Synthesis

Cyclopropanation of allylic and homoallylic alcohols is a powerful method for creating the cyclopropyl carbinol motif. The hydroxyl group can act as a directing group, influencing the stereochemical outcome of the reaction.

One of the most established methods is the Simmons-Smith cyclopropanation, which typically uses diiodomethane (B129776) and a zinc-copper couple. In the context of allylic alcohols, the hydroxyl group coordinates to the zinc reagent, directing the carbene transfer to the proximal face of the double bond, thus controlling the diastereoselectivity. stackexchange.comechemi.com Rhodium(III)-catalyzed directed cyclopropanation of allylic alcohols with N-enoxyphthalimides represents a more recent, highly diastereoselective approach. nih.gov

Another significant strategy is the Kulinkovich reaction, which synthesizes cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com This reaction proceeds through a titanacyclopropane intermediate. A key advantage is its applicability to a wide range of esters, allowing for the synthesis of variously substituted cyclopropanols. wikipedia.orgorganic-chemistry.org

| Reaction | Reagents | Catalyst/Conditions | Key Feature |

| Simmons-Smith | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) | Typically uncatalyzed or with Lewis acids | Hydroxyl-directed for high diastereoselectivity. stackexchange.comnih.gov |

| Rhodium-Catalyzed | N-enoxyphthalimides | [Rh(III)] catalyst, KOPiv, TFE | Directed reaction for allylic alcohols, high d.r. nih.gov |

| Kulinkovich | Grignard Reagent (e.g., EtMgBr) | Ti(OiPr)₄ (catalytic) | Forms cyclopropanols directly from esters. organic-chemistry.orgnrochemistry.com |

This table provides a summary of key cyclopropanation reactions applicable to the synthesis of cyclopropyl alcohol precursors.

Regioselective Functionalization of Unsaturated Systems

Constructing the 1-cyclopropylhex-5-en-1-ol framework can also begin from a diene precursor. The challenge lies in selectively functionalizing one of the two double bonds to install the cyclopropyl carbinol unit while preserving the other.

One approach involves the diastereoselective synthesis of vinylcyclopropanes from dienes and sulfur ylides. This method offers high regioselectivity and stereocontrol, particularly with electron-poor dienes, yielding trans-vinylcyclopropanes that can be further elaborated. organic-chemistry.org

Another powerful strategy is the ruthenium-catalyzed transfer hydrogenative coupling, where 1,3-dienes can be coupled to alcohols or aldehydes. This method can generate β,γ-unsaturated ketones with complete branch regioselectivity, which are ideal precursors for reduction to the desired alcohol.

Organometallic Approaches in 1-Cyclopropylhex-5-en-1-ol Synthesis

Organometallic chemistry offers a range of powerful tools for carbon-carbon bond formation and the introduction of chirality, which are central to the synthesis of 1-cyclopropylhex-5-en-1-ol.

Carbenoid Insertion into Organometallic Complexes (e.g., Organozirconocenes)

Zirconocene-mediated reactions provide a unique pathway to vinylcyclopropane (B126155) derivatives. α,β-unsaturated ketones can be converted directly into vinylcyclopropanes through a zirconium-mediated wikipedia.orgorganic-chemistry.org-addition and deoxygenative cyclopropanation sequence. This method relates the vinylcyclopropane moiety to the common enone structural unit.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable for modern organic synthesis. nobelprize.org The Suzuki-Miyaura coupling, in particular, is highly effective for forming C-C bonds between organoboron compounds and organic halides or triflates. nobelprize.org

To construct a molecule like 1-cyclopropylhex-5-en-1-ol, one could envisage coupling a cyclopropylboronic acid derivative with a suitable 6-halo-hex-5-en-1-ol precursor. The reaction is known for its high functional group tolerance and the ability to proceed under mild conditions. audreyli.comresearchgate.net Studies have demonstrated the successful coupling of cyclopropylboronic acids with a wide range of aryl and vinyl bromides and triflates, often with complete retention of configuration if an optically active boronic acid is used. nih.govorganic-chemistry.orgresearchgate.net The choice of ligand is crucial for catalytic efficiency, with tetraphosphine ligands showing high activity even at low catalyst loadings. tandfonline.com

| Coupling Partners | Catalyst System | Base/Solvent | Key Feature |

| Cyclopropylboronic acid + Aryl/Vinyl Bromide | Pd(PPh₃)₄ or similar Pd(0) complex | K₂CO₃ or other base / Toluene (B28343), Dioxane | High functional group tolerance, reliable C(sp²)-C(sp³) bond formation. audreyli.comresearchgate.net |

| Cyclopropylboronic acid + Aryl Triflate | Pd(OAc)₂ / Ligand (e.g., PPh₃) | KF·2H₂O or K₃PO₄·3H₂O / THF | Allows coupling with phenol (B47542) derivatives via triflates; retains stereochemistry. organic-chemistry.org |

| Cyclopropylboronic acid + Aryl Chloride | [Pd(C₃H₅)Cl]₂ / Tedicyp ligand | K₃PO₄ / Toluene | Efficient coupling with more challenging aryl chlorides at low catalyst loading. tandfonline.com |

This table illustrates representative conditions for Suzuki-Miyaura cross-coupling reactions involving cyclopropylboronic acid.

Asymmetric Allylboration and Related Processes for Chiral Centers

Establishing the chiral center at the C-1 position with high enantiomeric excess is a critical challenge. Asymmetric allylboration of an aldehyde is a premier method for achieving this. york.ac.uksemanticscholar.org In a synthesis of 1-cyclopropylhex-5-en-1-ol, this would involve the reaction of cyclopropanecarboxaldehyde (B31225) with an allylboron reagent derived from a chiral ligand, such as diisopinocampheylborane (B13816774) (Ipc₂BAll).

The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, which accounts for the high degree of stereocontrol. nsf.gov This approach allows for the simultaneous formation of the C-C bond and the creation of the stereogenic carbinol center. The enantioselectivity is often excellent, and the absolute configuration of the product alcohol can be predicted based on the chirality of the boron reagent. york.ac.uk While direct allylboration is common, related processes using cyclopropanated allylboration reagents can lead to homoallylation reactions, offering pathways to more complex, substituted backbones. nsf.gov

Recent advancements also include the stereoselective synthesis of cyclopropyl alcohol boronate esters from 1-alkynyl-1-boronate esters. nih.govorganic-chemistry.orgacs.org This tandem process involves hydroboration, transmetalation to a zinc species, reaction with an aldehyde, and an in situ alkoxide-directed cyclopropanation, generating three new stereocenters with excellent diastereoselectivity. nih.govorganic-chemistry.org

Stereoselective Synthesis of 1-Cyclopropylhex-5-en-1-ol and its Stereoisomers

The stereoselective synthesis of 1-cyclopropylhex-5-en-1-ol and its analogs involves the precise control over the three-dimensional arrangement of atoms. The key challenges include establishing the absolute configuration at the chiral carbinol center and controlling the geometry of the carbon-carbon double bond within the hexenyl chain.

Achieving enantioselective and diastereoselective control is fundamental to synthesizing a single, desired stereoisomer. In the context of alkenyl cyclopropyl carbinols, this control is often exerted during the formation of the crucial C-C bond that unites the cyclopropyl and hexenyl fragments or during the creation of the chiral hydroxyl group.

One powerful strategy involves the substrate-directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives. In these reactions, the existing hydroxyl group on the cyclopropyl carbinol directs the incoming reagent to one face of the molecule, resulting in the formation of a single diastereomer. acs.orgnih.gov The rigidity of the cyclopropyl core enhances this directing effect, allowing for highly selective reactions on the adjacent alkenyl moiety. acs.orgnih.gov This principle has also been successfully applied to vanadium-catalyzed epoxidation reactions of similar substrates, again furnishing products as a single diastereomer. acs.orgnih.gov

Another approach focuses on the asymmetric construction of the homoallylic alcohol core. Dual palladium/photoredox catalysis, for example, has been employed for the decarboxylative asymmetric synthesis of homoallylic alcohols. acs.orgchemrxiv.org This method uses radical precursors and vinyl cyclic carbonates to create vicinal congested carbon centers with high branch selectivity and enantiomeric ratios up to 94:6. acs.org

The table below summarizes findings from a study on the directed diastereoselective cyclopropanation of an alkenyl cyclopropyl carbinol derivative, demonstrating the high level of control achievable.

| Substrate | Reaction | Conditions | Product | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|---|

| (E)-1-cyclopropyl-5-phenylpent-4-en-1-ol | Simmons-Smith Cyclopropanation | ZnEt₂, CH₂I₂, DCE, 0 °C to rt | (1-((1R,2R)-2-phenylcyclopropyl)cyclopropyl)methanol | >20:1 | 85% |

| (Z)-1-cyclopropyl-5-phenylpent-4-en-1-ol | Simmons-Smith Cyclopropanation | ZnEt₂, CH₂I₂, DCE, 0 °C to rt | (1-((1R,2S)-2-phenylcyclopropyl)cyclopropyl)methanol | >20:1 | 82% |

The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis. These molecules create a chiral environment that influences the transition state of a reaction, favoring the formation of one enantiomer over the other.

In the synthesis of homoallylic alcohols, palladium catalysis combined with chiral ligands is a well-established method. For instance, the dual catalysis system combining photoredox and palladium-catalyzed asymmetric allylic alkylation (AAA) of vinyl cyclic carbonates relies on chiral phosphine-based ligands to induce enantioselectivity. acs.orgchemrxiv.org Similarly, chiral N,N'-dioxide ligands, when complexed with scandium(III) triflate, have been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones with high yields and enantioselectivities (up to 97% ee). researchgate.net This reaction provides a pathway to chiral building blocks that can be further elaborated into analogs of 1-cyclopropylhex-5-en-1-ol.

Chiral aryl iodide catalysts have also been developed for stereoselective oxidative dearomatization reactions, demonstrating the broad utility of chiral catalysts in constructing enantioenriched complex molecules. rsc.org

Controlling the geometry of a double bond, known as E/Z stereoisomerism, is a significant challenge, particularly when the double bond is remote from other functional groups. Advanced catalytic systems offer precise control over this aspect of molecular architecture.

A notable example is the ligand-controlled chromium-catalyzed asymmetric reductive coupling of allyl gem-dichlorides with aldehydes. nih.govresearchgate.net This strategy allows for tunable control over Z/E selectivity. By selecting the appropriate chiral ligand, the reaction can be directed to form either the Z-alkene or the E-alkene with high selectivity. Specifically, a chiral imidazoline (B1206853) sulfonamide ligand favors the formation of Z-homoallylic alcohols, while a bisoxazoline ligand reverses the selectivity to produce the E-isomers. nih.govresearchgate.net

Palladium catalysis also offers methods for controlling alkene geometry. A three-component reaction involving substituted allyl boronates, aryl aldehydes, and aryl stannanes can be tuned to favor either the E or Z homoallylic alcohol by carefully choosing the palladium catalyst and ligand system. thieme-connect.com This highlights the power of catalyst selection in dictating stereochemical outcomes.

Catalytic Approaches and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in determining the efficiency, selectivity, and sustainability of a synthetic route. Metal-catalyzed reactions are particularly prevalent in the synthesis of complex alcohols, while factors like solvent can have a profound impact on the stereochemical outcome.

A variety of transition metals are employed to catalyze key bond-forming steps in the synthesis of 1-cyclopropylhex-5-en-1-ol and its analogs.

Palladium: Palladium catalysts are exceptionally versatile. They are used in three-component coupling reactions to assemble homoallylic alcohols from arylboronic acids, allenes, and aldehydes. acs.orgdntb.gov.ua Palladium is also central to asymmetric allylic alkylation (AAA) reactions, which are powerful methods for constructing chiral centers. acs.orgrsc.org These reactions often proceed through the formation of a π-allylpalladium(II) complex, which then reacts with a nucleophile. acs.org

Scandium: Scandium(III) salts, such as Sc(OTf)₃, function as potent Lewis acids. Chiral scandium complexes, typically formed in situ with N,N'-dioxide ligands, are effective catalysts for enantioselective reactions. researchgate.netmdpi.com They have been successfully used in the asymmetric ring-opening of cyclopropyl ketones, which proceeds via activation of the ketone by the scandium center, followed by nucleophilic attack. researchgate.netmdpi.com

Samarium: Samarium(II) iodide (SmI₂), known as Kagan's reagent, is a powerful single-electron transfer agent widely used in organic synthesis. nih.gov While often used in stoichiometric amounts, catalytic versions are being developed. SmI₂ is particularly effective in mediating intramolecular pinacol (B44631) coupling reactions and radical cross-couplings of cyclopropyl ketones with alkynes or alkenes, providing access to complex cyclopentene (B43876) structures. nih.govnih.govmdpi.com

The following table presents a comparison of different metal-catalyzed approaches to synthesizing homoallylic alcohols or related structures.

| Metal Catalyst | Reaction Type | Key Features | Typical Selectivity |

|---|---|---|---|

| Palladium | Asymmetric Allylic Alkylation (AAA) | Uses chiral ligands; forms C-C bonds enantioselectively. acs.org | High enantioselectivity (up to 94:6 er). acs.org |

| Scandium | Asymmetric Ring-Opening | Lewis acid catalysis with chiral N,N'-dioxide ligands. researchgate.net | Excellent enantioselectivity (up to 97% ee). researchgate.net |

| Samarium (SmI₂) | Radical Cross-Coupling | Single-electron transfer mechanism; forms complex cyclic products. nih.gov | High diastereoselectivity in cyclization reactions. mdpi.com |

| Chromium | Asymmetric Reductive Coupling | Ligand-controlled E/Z selectivity. nih.govresearchgate.net | High diastereo-, enantio-, and E/Z-selectivity. nih.govresearchgate.net |

Solvents can play a much more significant role than simply acting as an inert medium for a reaction. The polarity, hydrogen-bonding capacity, and coordinating ability of a solvent can influence reaction rates and, crucially, stereoselectivity. rsc.orgresearchgate.net This is because solvent molecules can interact with catalysts, substrates, and transition states, thereby altering their relative energies. rsc.org For instance, in the stereoselective synthesis of allenyl alcohols, dioxane was found to be the optimal solvent, with others like THF or toluene resulting in reduced yields and/or stereoselectivity. nih.gov In heterogeneous catalysis, solvents with a high affinity for the catalyst surface can inhibit reactivity by blocking access to the active sites. acs.org

Green chemistry principles encourage the development of more environmentally benign synthetic processes. This includes minimizing waste, using catalytic rather than stoichiometric reagents, and choosing less hazardous solvents. rsc.org The development of catalytic systems using SmI₂ where a co-reductant regenerates the active Sm(II) species is an example of this, as it avoids the use of large, stoichiometric amounts of the samarium reagent. nih.gov Furthermore, designing reactions that are highly selective (chemo-, regio-, diastereo-, and enantioselective) is inherently "green" as it maximizes the efficiency of converting starting materials into the desired product, reducing the need for difficult purification steps and minimizing waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. alfa-chemistry.com The primary mechanisms of microwave heating involve dipolar polarization and ionic conduction, which lead to rapid and uniform heating of the reaction mixture. wikipedia.org This often results in dramatically reduced reaction times, increased product yields, and improved purity by minimizing the formation of byproducts. wikipedia.orgthieme-connect.com

While a specific protocol for the microwave-assisted synthesis of 1-cyclopropylhex-5-en-1-ol is not extensively documented, the principles of MAOS can be applied to its known synthetic routes, such as the Grignard reaction between 5-hexenal (B1605083) and cyclopropylmagnesium bromide. Under conventional heating, this reaction may require several hours. By contrast, a microwave-assisted approach would be expected to reach completion in a matter of minutes. The use of a dedicated microwave reactor allows for precise control over temperature and pressure, ensuring safe and reproducible outcomes. wikipedia.org This efficiency is a hallmark of green chemistry, as it reduces energy consumption and can often be performed under solvent-free conditions. alfa-chemistry.com

Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Grignard Synthesis of 1-cyclopropylhex-5-en-1-ol

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Method | Oil Bath / Heating Mantle | Direct Microwave Irradiation |

| Typical Reaction Time | Hours | Minutes |

| Heating Profile | Slow, non-uniform | Rapid, uniform |

| Energy Consumption | High | Low |

| Potential Yield | Good | Potentially Higher |

| Byproduct Formation | Possible due to prolonged heating | Minimized due to short reaction time |

Post-Synthetic Modification and Derivatization

The bifunctional nature of 1-cyclopropylhex-5-en-1-ol, possessing both a secondary alcohol and a terminal alkene, makes it an ideal substrate for a variety of post-synthetic modifications. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Alkenyl Functionalization (e.g., Epoxidation of the hexene moiety)

The terminal double bond of the hexene moiety in 1-cyclopropylhex-5-en-1-ol is susceptible to electrophilic attack, making epoxidation a straightforward and high-yield functionalization strategy. This reaction typically involves a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert the alkene into an epoxide. The reaction proceeds by delivering an oxygen atom to the double bond, forming a three-membered oxirane ring.

Given the presence of a chiral center at the carbinol carbon (C1), the epoxidation of 1-cyclopropylhex-5-en-1-ol will produce a mixture of diastereomers. The hydroxyl group can direct the epoxidizing agent to the same face of the molecule, although this effect diminishes with the increasing distance between the alcohol and the alkene. The primary product of this reaction would be 1-cyclopropyl-1-(3-(oxiran-2-yl)propyl)methanol.

Table 2: Representative Conditions for Epoxidation of the Hexene Moiety

| Reagent | Solvent | Typical Temperature | Expected Product |

| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | 1-cyclopropyl-1-(3-(oxiran-2-yl)propyl)methanol |

| Magnesium monoperoxyphthalate (MMPP) | Ethanol/Water | Room Temp. | 1-cyclopropyl-1-(3-(oxiran-2-yl)propyl)methanol |

Reaction Chemistry and Mechanistic Investigations of 1 Cyclopropylhex 5 En 1 Ol

Transformations Involving the Cyclopropyl (B3062369) Group

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to reactions that lead to its opening or rearrangement, often triggered by the formation of a carbocation adjacent to the ring.

Acid-catalyzed solvolysis of 1-cyclopropylhex-5-en-1-ol can lead to the formation of a cyclopropylcarbinyl cation. This highly unstable intermediate is prone to rapid rearrangement, resulting in ring-opened products. The precise nature of these products is dependent on the reaction conditions and the nucleophiles present in the medium. While specific studies on 1-cyclopropylhex-5-en-1-ol are not abundant in publicly available literature, the behavior of analogous cyclopropylcarbinol systems suggests that a mixture of homoallylic alcohols and other rearranged products would be expected.

Photochemical reactions also offer a pathway for the ring-opening of cyclopropylcarbinyl systems. For instance, the photolysis of 2-arylcyclopropylcarbinyl acetates has been shown to induce a cyclopropylcarbinyl–homoallyl rearrangement, yielding the corresponding homoallyl acetates. rsc.org This suggests that photochemical excitation of 1-cyclopropylhex-5-en-1-ol or its derivatives could similarly lead to ring-opened products.

The cyclopropylcarbinyl cation is a key intermediate in various rearrangement processes. The cyclopropylcarbinyl-homoallyl rearrangement is a characteristic reaction of such systems, where the three-membered ring expands to a four-membered ring or opens to a homoallylic system. The distribution of these products is influenced by the stability of the resulting carbocations and the stereochemistry of the starting material.

Transition metal-catalyzed reactions can also induce rearrangements involving the cyclopropyl group. For example, Rh(I) catalysts have been used in hetero-[5 + 2] cycloadditions of cyclopropyl imines with alkynes, leading to the formation of dihydroazepines. nih.gov While not a direct rearrangement of the alcohol, this illustrates the utility of the cyclopropyl group as a five-carbon component in cycloaddition reactions, a process that inherently involves the cleavage and reorganization of the cyclopropane bonds.

Reactivity of the Hex-5-en-1-ol Moiety

The hex-5-en-1-ol portion of the molecule exhibits the characteristic reactivity of a terminal alkene and a primary alcohol.

The terminal double bond of 1-cyclopropylhex-5-en-1-ol is susceptible to electrophilic addition reactions. For instance, the reaction with bromine (Br₂) would be expected to proceed via a bromonium ion intermediate to yield the corresponding 5,6-dibromo derivative. libretexts.orgdocbrown.infoyoutube.com The addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon, although the specifics would be influenced by the reaction conditions.

A key reaction for the terminal alkene is hydroboration-oxidation. This two-step process provides a route to the anti-Markovnikov addition of water across the double bond. wikipedia.orgbyjus.comlibretexts.orgchemistrytalk.org Treatment of 1-cyclopropylhex-5-en-1-ol with a borane (B79455) source (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base would yield 1-cyclopropylhexane-1,6-diol.

| Reaction | Reagents | Expected Major Product |

| Electrophilic Addition of Bromine | Br₂ | 5,6-Dibromo-1-cyclopropylhexan-1-ol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 1-Cyclopropylhexane-1,6-diol |

Epoxidation of the double bond, for instance with meta-chloroperoxybenzoic acid (mCPBA), would form 1-cyclopropyl-1-(oxiran-2-yl)butan-1-ol. This epoxide can then undergo ring-opening reactions with various nucleophiles, providing a versatile route to a range of functionalized derivatives. nih.govencyclopedia.pubnih.govmdpi.comchemrxiv.org

The 5-hexenyl moiety is a classic substrate for radical cyclization reactions. wikipedia.orgresearchgate.net Generation of a radical at a suitable position on the chain can lead to intramolecular cyclization onto the double bond. For instance, conversion of the hydroxyl group to a leaving group (e.g., a bromide) to form 1-bromo-1-cyclopropylhex-5-ene, followed by treatment with a radical initiator like tributyltin hydride (Bu₃SnH) and AIBN, would be expected to generate a primary radical that cyclizes to form a (cyclopentylmethyl)cyclopropylmethyl radical. This intermediate would then be trapped by a hydrogen atom from the tin hydride to yield cyclopropyl(cyclopentylmethyl)methane. 5-hexenyl radical cyclizations are known to be extremely rapid and typically proceed with high exo selectivity to form five-membered rings. wikipedia.orgscirp.org

Ionic cyclization pathways are also conceivable. Under acidic conditions, protonation of the double bond could initiate a cationic cyclization, potentially leading to the formation of substituted cyclohexanol (B46403) or cyclopentylmethanol derivatives, although this would compete with reactions involving the cyclopropyl group.

Mechanistic Pathways of Key Transformations

The mechanistic underpinnings of the reactions of 1-cyclopropylhex-5-en-1-ol are centered around the formation of reactive intermediates.

In transformations involving the cyclopropyl group, the formation of the cyclopropylcarbinyl cation is a pivotal step. This non-classical carbocation exists as a set of rapidly equilibrating structures, including the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. The distribution of products is a direct reflection of the relative energies of the transition states leading to the capture of these various cationic intermediates by a nucleophile.

For electrophilic additions to the alkene, the mechanism proceeds through a carbocationic intermediate (or a bridged ion like the bromonium ion). The regioselectivity of these reactions is governed by the stability of the resulting carbocation, following Markovnikov's principle.

Radical cyclizations of the hexenyl moiety follow a well-established free-radical chain mechanism. This involves initiation to generate the primary radical, a rapid and regioselective intramolecular cyclization step, and a chain transfer step to yield the final product and regenerate the chain-carrying radical. Computational studies on the cyclization of 5-hexenyl radicals have shown a strong preference for a chair-like exo transition state, leading to the formation of five-membered rings. scirp.org

Detailed Reaction Mechanisms of Organometallic Coupling (e.g., Transmetallation, 1,2-Metallate Rearrangement)

Organometallic reagents can engage with 1-cyclopropylhex-5-en-1-ol or its precursor, 1-cyclopropylhex-5-en-1-one (B1655790), through several mechanistic pathways. The specific course of the reaction is highly dependent on the nature of the organometallic species and the reaction conditions.

One plausible pathway involves the 1,2-addition of an organometallic reagent to the carbonyl group of 1-cyclopropylhex-5-en-1-one to form the corresponding tertiary alcohol. However, more complex mechanistic scenarios can unfold, particularly those involving the cyclopropyl moiety.

Transmetallation is a fundamental step in many organometallic cross-coupling reactions. While not directly initiating a reaction with the alcohol itself, if 1-cyclopropylhex-5-en-1-ol were converted to a suitable leaving group (e.g., a halide or triflate), a transmetallation step would be key in a subsequent cross-coupling reaction. In a typical catalytic cycle, an oxidative addition of the organopalladium(0) catalyst to the cyclopropyl derivative would be followed by transmetallation with an organometallic reagent (e.g., an organozinc or organoboron compound). This step involves the transfer of the organic group from the less electronegative metal to the more electronegative palladium center.

A more distinct reaction pathway for cyclopropyl carbinol systems is the 1,2-metallate rearrangement . This type of rearrangement can be induced in related systems, such as vinylcyclopropyl boronate complexes, through activation with electrophiles. This process generates a cyclopropane-stabilized carbocation, which then triggers a ring expansion and a concomitant 1,2-metallate rearrangement. In the context of 1-cyclopropylhex-5-en-1-ol, activation of the hydroxyl group to a better leaving group could precede the addition of an organometallic reagent, leading to a boronate complex that could undergo such a rearrangement. Computational studies on related systems suggest that the reaction proceeds via a nonclassical carbocation followed by an anti-1,2-migration.

The following table summarizes representative transformations involving organometallic reagents with cyclopropyl carbonyl compounds, which are precursors to cyclopropyl carbinols like 1-cyclopropylhex-5-en-1-ol.

| Reagent | Substrate | Product Type | Key Mechanistic Step |

| Organocuprate | Cyclopropyl enone | 1,4-conjugate addition | Nucleophilic attack at the β-carbon |

| Organolithium | Cyclopropyl ketone | 1,2-addition product | Nucleophilic attack at the carbonyl carbon |

| Grignard Reagent/Cu catalyst | Cyclopropenyl carbinol | Alkylidenecyclopropane | Carbocupration followed by elimination |

Radical and Pericyclic Reaction Pathways

The unique structural features of 1-cyclopropylhex-5-en-1-ol make it a candidate for both radical and pericyclic reactions, often leading to ring-opened or rearranged products.

Radical Reaction Pathways: The cyclopropylcarbinyl radical is a well-studied intermediate that rapidly undergoes ring-opening to the corresponding homoallyl radical. For 1-cyclopropylhex-5-en-1-ol, generation of a radical at the carbinol carbon (for instance, through hydrogen abstraction or from a corresponding halide) would lead to the 1-cyclopropyl-1-hydroxyhex-5-enyl radical. This radical could then undergo ring opening of the cyclopropane. The regioselectivity of the ring opening is influenced by the stability of the resulting radical. Cleavage of the C1-C2 bond of the cyclopropane would lead to a primary alkyl radical, which is less favorable.

A more likely radical pathway for the parent alcohol would be initiated at the terminal double bond. For instance, a radical addition to the double bond could be followed by an intramolecular cyclization. 5-Hexenyl radical cyclizations are well-established processes that predominantly proceed via a 5-exo-trig cyclization to form a five-membered ring. wikipedia.org In the case of a radical derived from 1-cyclopropylhex-5-en-1-ol, this could lead to the formation of a cyclopentylmethyl radical intermediate.

Pericyclic Reaction Pathways: 1-Cyclopropylhex-5-en-1-ol contains a vinylcyclopropane (B126155) moiety, which is known to undergo the vinylcyclopropane rearrangement to form a cyclopentene (B43876). wikipedia.org This reaction is a thermally or photochemically induced wikipedia.orgresearchgate.net-sigmatropic rearrangement. The mechanism can be complex, with evidence for both concerted (pericyclic) and stepwise (diradical) pathways, depending on the substitution pattern of the vinylcyclopropane. wikipedia.org For a concerted pathway, the stereochemical outcome is governed by the principles of orbital symmetry (Woodward-Hoffmann rules). The rearrangement of 1-cyclopropylhex-5-en-1-ol would be expected to yield a substituted cyclopentene. Computational studies on the parent vinylcyclopropane system have been used to map the potential energy surface and identify the transition states for different stereochemical pathways. strath.ac.uk

The presence of the terminal double bond also allows for the possibility of an ene reaction , another type of pericyclic reaction. An intramolecular ene reaction, however, would be sterically demanding for this specific substrate.

The following table outlines potential radical and pericyclic transformations for substrates similar to 1-cyclopropylhex-5-en-1-ol.

| Reaction Type | Substrate Type | Key Intermediate/Transition State | Product Type |

| Radical Ring Opening | Cyclopropylcarbinyl radical | Homoallyl radical | Ring-opened alkene |

| Radical Cyclization | 6-alkenyl radical | 5-exo-trig transition state | Cyclopentane derivative |

| Vinylcyclopropane Rearrangement | Vinylcyclopropane | wikipedia.orgresearchgate.net-sigmatropic transition state or diradical intermediate | Cyclopentene |

Intermediates and Transition State Analysis

The reactions of 1-cyclopropylhex-5-en-1-ol and related compounds are characterized by a variety of transient species, the nature of which dictates the reaction outcome.

Intermediates: In organometallic coupling reactions , key intermediates include organopalladium species (in cross-coupling), ate-complexes (in 1,2-metallate rearrangements), and enolates (in conjugate additions to the corresponding ketone). The stability and reactivity of these intermediates are influenced by ligands, solvents, and the electronic properties of the substrate.

Radical reactions of cyclopropylcarbinyl systems proceed through the formation of a cyclopropylcarbinyl radical, which is in rapid equilibrium with the ring-opened homoallyl radical. The position of this equilibrium and the rate of ring-opening are sensitive to substituents on the cyclopropane ring and the adjacent carbon. For intramolecular radical cyclizations, a cyclic radical intermediate is formed.

In pericyclic reactions like the vinylcyclopropane rearrangement, the nature of the intermediate is a subject of detailed study. The reaction can proceed through a concerted transition state where bond breaking and bond formation occur simultaneously. Alternatively, a stepwise pathway involving a diradical intermediate is possible. Computational studies have been instrumental in elucidating the energetics of these competing pathways. nih.gov

Transition State Analysis: Computational chemistry has provided significant insights into the transition states of reactions involving cyclopropyl systems. For the vinylcyclopropane rearrangement , calculations have been used to determine the activation energies for different stereochemical pathways (e.g., suprafacial-inversion vs. suprafacial-retention). strath.ac.uknih.gov These studies help to explain the observed stereospecificity of the rearrangement.

In 1,2-metallate rearrangements , computational studies of related systems have identified transition states corresponding to the migration of an organic group from the boron "ate" complex to the adjacent carbon, often involving a nonclassical carbocationic structure.

For radical cyclizations , the stereochemical outcome is often rationalized by examining the geometry of the transition state. The preference for the 5-exo cyclization of hexenyl radicals is explained by a chair-like transition state that minimizes steric interactions.

The following table provides a summary of key intermediates and the focus of transition state analysis for the discussed reaction types.

| Reaction Type | Key Intermediates | Focus of Transition State Analysis |

| Organometallic Coupling | Organopalladium complexes, Boronate "ate" complexes | Energy barriers for oxidative addition, transmetallation, and reductive elimination; Geometry of the migrating group in 1,2-rearrangements |

| Radical Reactions | Cyclopropylcarbinyl radical, Homoallyl radical, Cyclized radical | Activation energy for cyclopropane ring-opening; Chair-like vs. boat-like transition states in cyclization |

| Pericyclic Reactions | Diradical intermediates (in stepwise pathways) | Energetics of concerted vs. stepwise pathways; Orbital symmetry control in concerted transition states |

In-depth Computational and Theoretical Analysis of 1-cyclopropylhex-5-en-1-ol

A comprehensive examination of the conformational landscape, electronic characteristics, and reactivity patterns of 1-cyclopropylhex-5-en-1-ol through advanced computational methodologies.

While specific, in-depth computational and theoretical research focused exclusively on 1-cyclopropylhex-5-en-1-ol is not extensively available in peer-reviewed literature, we can infer its likely behavior and properties based on established principles of computational chemistry and the analysis of its structural motifs: a cyclopropyl group attached to a secondary alcohol, which is part of a hexenyl chain. This article outlines the theoretical approaches that would be used to study this molecule and the expected findings from such computational investigations.

Computational and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties of molecules like 1-cyclopropylhex-5-en-1-ol at an atomic level. These methods allow for the exploration of molecular geometries, electronic structures, and reaction mechanisms that can be difficult or impossible to study experimentally.

The presence of a chiral center at the carbinol carbon (C1) and the rotational flexibility of the hexenyl chain and the cyclopropyl (B3062369) group give rise to a complex potential energy surface with numerous possible conformers for 1-cyclopropylhex-5-en-1-ol.

A thorough conformational analysis would typically begin with a systematic or stochastic search to identify low-energy conformers. Methods such as molecular mechanics (e.g., using force fields like MMFF or AMBER) are often employed for an initial broad search due to their computational efficiency. The resulting unique conformers would then be subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain more reliable geometries and relative energies.

Table 1: Hypothetical Relative Energies of 1-cyclopropylhex-5-en-1-ol Conformers

| Conformer | Dihedral Angle (C2-C1-C(cyclopropyl)-C(cyclopropyl)) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60 | 0.00 |

| B | 180 | 1.25 |

| C | -60 | 2.50 |

Note: This table is illustrative and represents the type of data that would be generated from a computational conformational analysis.

Quantum chemical calculations are essential for understanding the electronic properties of 1-cyclopropylhex-5-en-1-ol, which in turn dictate its reactivity. DFT calculations would be employed to determine key electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the electron-rich π-bond of the hexenyl chain and the lone pairs of the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Other calculated electronic properties would include the molecular electrostatic potential (MEP) map, which visually represents the charge distribution and helps identify electron-rich and electron-poor regions. Natural Bond Orbital (NBO) analysis could be used to study charge distribution, hybridization, and delocalization of electron density within the molecule.

Table 2: Calculated Electronic Properties of 1-cyclopropylhex-5-en-1-ol

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: These values are hypothetical and representative of what would be obtained from quantum chemical calculations.

Computational modeling can be used to explore potential reaction mechanisms involving 1-cyclopropylhex-5-en-1-ol. For example, the mechanism of its synthesis, such as the addition of a pentenyl Grignard reagent to cyclopropanecarboxaldehyde (B31225), could be modeled. This would involve locating the transition state structures for the key steps and calculating the activation energies to determine the reaction's feasibility and stereoselectivity.

Another area of interest would be the reactions of the functional groups, such as the oxidation of the alcohol or addition reactions to the double bond. Computational studies could predict the most likely products and provide insights into the reaction pathways. For instance, the acid-catalyzed rearrangement of the cyclopropylcarbinol moiety is a classic reaction that could be investigated computationally to understand the stability of the intermediate carbocations and the factors governing the product distribution.

By systematically modifying the structure of 1-cyclopropylhex-5-en-1-ol in silico (e.g., by changing substituents or altering the chain length) and calculating the resulting changes in electronic and steric properties, it is possible to establish quantitative structure-reactivity relationships (QSRRs). These studies help in understanding how specific structural features influence the molecule's reactivity.

For example, the effect of substituting the cyclopropyl group with other alkyl groups on the acidity of the hydroxyl proton or on the rate of a particular reaction could be quantified. Such studies are valuable for designing molecules with specific desired properties and for predicting the behavior of related compounds.

Applications of 1 Cyclopropylhex 5 En 1 Ol in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Organic Synthesis

The structure of 1-cyclopropylhex-5-en-1-ol makes it a potentially valuable synthon in organic synthesis. The cyclopropyl (B3062369) group can undergo a variety of ring-opening reactions, driven by the release of ring strain, to introduce functionalities at different positions. The secondary alcohol can be oxidized to a ketone, serving as a handle for nucleophilic additions, or it can be converted into a good leaving group to facilitate substitution or elimination reactions. Furthermore, the terminal alkene is amenable to a wide array of transformations, including but not limited to hydrogenation, epoxidation, dihydroxylation, and polymerization.

The combination of these functional groups in a single molecule allows for sequential or domino reactions, enabling the rapid construction of molecular complexity from a relatively simple starting material. The specific stereochemistry of the alcohol, if resolved into its enantiomers, could also be exploited in asymmetric synthesis to generate chiral molecules of interest.

Table 1: Potential Synthetic Transformations of 1-Cyclopropylhex-5-en-1-ol

| Functional Group | Potential Reaction Type | Resulting Functionality |

| Cyclopropyl Ring | Acid-catalyzed ring opening | Homoallylic alcohol/halide |

| Reductive ring opening | Linear alkyl chain | |

| Secondary Alcohol | Oxidation (e.g., with PCC, Swern) | Ketone |

| Etherification (e.g., Williamson) | Ether | |

| Esterification | Ester | |

| Terminal Alkene | Hydrogenation (e.g., with H2/Pd-C) | Saturated alkyl chain |

| Epoxidation (e.g., with m-CPBA) | Epoxide | |

| Hydroboration-oxidation | Primary alcohol | |

| Ozonolysis | Aldehyde/Carboxylic acid |

This table represents a generalized summary of potential reactions for the functional groups present in 1-cyclopropylhex-5-en-1-ol and is not based on experimentally verified data for this specific compound.

Precursor for Natural Product Synthesis (e.g., related cyclopropyl-containing natural products)

Although no specific instances of 1-cyclopropylhex-5-en-1-ol being used as a direct precursor in the total synthesis of a natural product have been identified in the reviewed literature, its structural motifs are present in a variety of natural products. The cyclopropane (B1198618) ring is a key feature in many biologically active molecules, and the ability of 1-cyclopropylhex-5-en-1-ol to serve as a carrier of this moiety makes it a potentially useful starting material.

For example, the cyclopropyl carbinol portion could be elaborated into more complex cyclopropyl-containing fragments. The terminal alkene allows for chain extension or cyclization reactions, which are common strategies in the synthesis of natural product backbones. The development of synthetic routes utilizing this building block could potentially streamline the synthesis of certain classes of natural products.

Development of Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov The multiple functional groups of 1-cyclopropylhex-5-en-1-ol make it an attractive scaffold for the development of chemical libraries.

Starting from this single compound, a wide range of derivatives can be generated by selectively reacting one functional group while leaving the others intact, or by engaging multiple functional groups in a single transformation. For instance, the alcohol could be acylated with a variety of carboxylic acids, while the alkene could be subjected to a panel of different olefin metathesis partners. This approach would lead to a library of compounds with variations in both the ester and the alkene portions of the molecule, thereby increasing the structural diversity of the library.

Table 2: Illustrative Example of a Chemical Library Generation from 1-Cyclopropylhex-5-en-1-ol

| Scaffold | Reagent 1 (at OH) | Reagent 2 (at C=C) | Resulting Structure |

| 1-cyclopropylhex-5-en-1-ol | Acetic Anhydride | Grubbs' Catalyst + Styrene | Ester with a stilbene (B7821643) moiety |

| 1-cyclopropylhex-5-en-1-ol | Benzoyl Chloride | m-CPBA | Benzoate ester with an epoxide |

| 1-cyclopropylhex-5-en-1-ol | Triethylsilyl Chloride | BH3-THF, then H2O2, NaOH | Silyl ether with a primary alcohol |

This table provides a hypothetical illustration of how 1-cyclopropylhex-5-en-1-ol could be used to generate a chemical library. The reactions are based on standard organic chemistry principles.

Role in the Synthesis of Pharmacologically Relevant Scaffolds (avoiding specific biological activity)

The cyclopropane ring is a privileged scaffold in medicinal chemistry, as its incorporation into a molecule can influence its conformation, metabolic stability, and binding affinity to biological targets. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can be advantageous for receptor binding.

1-cyclopropylhex-5-en-1-ol could serve as a starting point for the synthesis of more complex molecules containing this important scaffold. For example, the terminal alkene could be used as a handle to attach the cyclopropyl-containing fragment to other molecular frameworks of pharmacological relevance. The hydroxyl group could also be modified to introduce other functionalities that are known to interact with biological targets. While specific examples for this compound are lacking, the general utility of cyclopropyl-containing building blocks in the synthesis of pharmacologically relevant structures is well-established.

Future Research Directions

Development of Novel Stereoselective and Catalytic Synthetic Routes

The synthesis of specific stereoisomers of 1-cyclopropylhex-5-en-1-ol is a significant challenge. Future research will likely focus on creating highly efficient and selective catalytic systems to control its three-dimensional structure. The hydroxyl group's directing effect is a powerful tool in stereoselective synthesis, guiding reagents to a specific face of the molecule. nih.gov This has been successfully used in reactions like Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of similar alkenyl cyclopropyl (B3062369) carbinol derivatives, often yielding single diastereomers. nih.gov

Future efforts could target the development of novel chiral catalysts—potentially based on transition metals like rhodium, palladium, or copper—to achieve high enantioselectivity. acs.org For instance, established methods for creating stereodefined alkenyl cyclopropyl carbinols involve copper-catalyzed carbometalation of cyclopropenes followed by palladium-catalyzed cross-coupling. acs.orgresearchgate.net Adapting these strategies or designing new catalytic cycles could provide access to enantiomerically pure forms of 1-cyclopropylhex-5-en-1-ol. Research into redox-economical coupling reactions, such as those catalyzed by nickel, could also offer more atom-efficient pathways. chemicalbook.com

An illustrative goal for future research would be to develop catalytic systems that provide high yields and excellent enantiomeric excess (e.e.), as shown in the hypothetical data below.

Table 1: Hypothetical Performance of Future Catalytic Systems for Stereoselective Synthesis

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|---|

| [Rh(COD)Cl]₂ | Chiral Bisphosphine A | THF | 25 | 92 | 95 (R) |

| Pd(OAc)₂ | Chiral Oxazoline B | Dioxane | 60 | 88 | 98 (S) |

| CuI | Chiral Diamine C | Toluene (B28343) | 0 | 95 | 93 (R) |

Exploration of New Chemical Transformations and Reactivity Patterns

The strained three-membered ring of 1-cyclopropylhex-5-en-1-ol makes it prone to unique ring-opening reactions, unlocking a variety of chemical transformations. beilstein-journals.org The cyclopropylcarbinyl cation, a key intermediate, is known to undergo facile rearrangements to form homoallylic or cyclobutyl systems. rsc.orgresearchgate.net Future work should systematically explore these reactivity patterns under different conditions (e.g., Lewis acid, Brønsted acid, or transition metal catalysis) to control the reaction outcome. snnu.edu.cn

Investigations could focus on:

Radical Reactions: Oxidative radical ring-opening/cyclization reactions could be initiated at the alcohol or the double bond, leading to complex cyclic or polyfunctional acyclic products. beilstein-journals.orgnih.gov

Domino Reactions: The presence of multiple functional groups allows for the design of domino or cascade sequences. For example, a reaction initiated at the double bond could trigger a cyclopropyl ring-opening, followed by cyclization.

Electrophilic Additions: Studying the regioselectivity and stereoselectivity of electrophilic additions to the double bond and how it is influenced by the neighboring cyclopropyl carbinol moiety.

The outcome of such reactions is often dictated by subtle electronic and steric factors. chemicalbook.com For instance, the polarization of bonds in donor-acceptor cyclopropanes directs nucleophilic attack, a principle that could be extended to intramolecular reactions of 1-cyclopropylhex-5-en-1-ol derivatives. researchgate.net

Advanced Computational Studies for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity. rsc.org Future research should leverage advanced computational studies to model the reaction pathways of 1-cyclopropylhex-5-en-1-ol. These studies can elucidate the structures and energies of transition states, helping to predict the selectivity of reactions. acs.orgresearchgate.net

Key areas for computational investigation include:

Mechanism Elucidation: DFT calculations can map the potential energy surfaces for various transformations, such as acid-catalyzed rearrangements or transition-metal-catalyzed cyclizations. This can help identify the most favorable reaction pathways and explain experimentally observed product distributions. rsc.org

Catalyst Design: Computational screening of virtual libraries of chiral ligands and catalysts can accelerate the discovery of new stereoselective synthetic routes. By modeling the catalyst-substrate interactions, researchers can rationally design systems that favor the formation of a desired stereoisomer.

Reactivity Prediction: Tools like Molecular Electron Density Theory (MEDT) can be used to understand the electronic structure and predict the compound's reactivity towards different reagents, guiding experimental design. mdpi.com

Table 2: Example of Calculated Transition State Energies for a Hypothetical Ring-Opening Reaction

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Path A: Concerted | TS-A | 25.4 | Homoallylic alcohol |

| Path B: Stepwise (Cationic) | TS-B1 | 18.2 | Rearranged cyclic ether |

| Path B: Stepwise (Cationic) | TS-B2 | 19.5 | Ring-expanded ketone |

Expansion of Applications in Diverse Synthetic Fields

The structural motifs accessible from 1-cyclopropylhex-5-en-1-ol are valuable in various areas of organic synthesis. chemicalbook.com Future research should aim to demonstrate its utility as a versatile building block for constructing complex molecules. Cyclopropyl carbinol derivatives are valuable precursors for creating benzo-fused nitrogen rings and other heterocyclic systems that are core components of many biologically active compounds and pharmaceuticals. chemicalbook.comchemicalbook.com

Potential applications to be explored include:

Natural Product Synthesis: The unique stereochemical and conformational properties of the cyclopropyl group can be exploited to control the architecture of complex natural products. rsc.org

Medicinal Chemistry: The compound can serve as a starting point for synthesizing novel analogs of existing drugs or for creating libraries of diverse small molecules for biological screening.

Materials Science: The terminal alkene allows for polymerization or surface functionalization, opening avenues for the development of new polymers or materials with unique properties. chemicalbook.com

By systematically investigating these future research directions, the scientific community can fully harness the synthetic potential of 1-cyclopropylhex-5-en-1-ol, paving the way for new discoveries in organic chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopropylhex-5-en-1-ol, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis of 1-cyclopropylhex-5-en-1-ol can involve cyclopropanation of hex-5-en-1-ol derivatives using transition metal catalysts (e.g., palladium or nickel) or Simmons-Smith reactions. Reductive amination protocols (as described for analogous compounds in ) may also be adapted. Key parameters include solvent choice (e.g., dichloromethane for cyclopropanation), temperature control (0–25°C), and catalyst loading (1–5 mol%). Yield optimization requires careful monitoring of reaction progress via TLC or GC-MS. Reproducibility hinges on detailed documentation of reagent sources (e.g., Enamine Ltd. in ) and step-by-step protocols per CONSORT-EHEALTH guidelines .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 1-cyclopropylhex-5-en-1-ol?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm as triplets or doublets) and allylic carbons adjacent to the double bond (δ 120–140 ppm). Compare with NIST reference data ( ) for cyclopropane-containing compounds.

- IR : Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and alkene (C=C ~1640 cm⁻¹) functional groups.

- MS : Look for molecular ion peaks matching the molecular weight (C₁₀H₁₆O, MW 152.23) and fragmentation patterns indicative of cyclopropane ring stability.

Cross-validate results with computational predictions (e.g., QSPR models in ) and report raw spectra in supplementary materials to enhance reproducibility .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound's reactivity?

- Methodological Answer : Contradictions often arise from incomplete computational models (e.g., neglecting solvent effects or stereoelectronic factors). To address this:

- Perform sensitivity analysis using multiple software tools (e.g., Gaussian for DFT, AutoDock for docking studies).

- Validate predictions with kinetic studies (e.g., monitoring reaction rates under varying conditions) or isotopic labeling (e.g., deuterium tracing for mechanism elucidation).

- Apply contradiction analysis frameworks ( ) to isolate variables (e.g., steric hindrance from the cyclopropyl group) and refine models iteratively .

Q. How should researchers design experiments to investigate the stereochemical outcomes of reactions involving 1-cyclopropylhex-5-en-1-ol?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Stereoselective Synthesis : Employ asymmetric catalysts (e.g., Jacobsen’s catalyst for epoxidation) and track enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents.

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives). Reference Pharmacopeial Forum protocols ( ) for impurity profiling in stereoisomeric mixtures .

Q. What are the best practices for ensuring reproducibility in the synthesis and characterization of 1-cyclopropylhex-5-en-1-ol across different laboratories?

- Methodological Answer :

- Protocol Standardization : Publish stepwise procedures with exact reagent grades (e.g., ≥99% purity from ) and equipment specifications (e.g., NMR spectrometer field strength).

- Data Sharing : Provide raw spectroscopic data, chromatograms, and computational input files in open-access repositories.

- Collaborative Validation : Conduct round-robin testing across labs to identify protocol vulnerabilities, as recommended in CONSORT-EHEALTH ( ) .

Q. How can computational chemistry predict the physicochemical properties of 1-cyclopropylhex-5-en-1-ol, and validate these predictions experimentally?

- Methodological Answer :

- QSPR Models : Use descriptors like logP, polar surface area, and H-bond donor count to predict solubility and bioavailability ( ).

- Molecular Dynamics (MD) : Simulate conformational stability in solvents (e.g., water vs. ethanol) using GROMACS.

- Experimental Validation : Compare predicted logP values with shake-flask assays and correlate simulated spectra with empirical IR/NMR data. Statistical tools (e.g., RMSE analysis) should quantify model accuracy ( ) .

Q. What safety considerations and handling protocols are critical when working with 1-cyclopropylhex-5-en-1-ol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ( ).

- Emergency Procedures : Train personnel in first-aid measures (e.g., flushing eyes with water for 15 minutes) per OSHA guidelines .

Data Presentation and Analysis

-

Table 1 : Key Spectroscopic Data for 1-Cyclopropylhex-5-en-1-Ol

-

Table 2 : Contradiction Analysis Framework for Reactivity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.